Home > Products > Screening Compounds P17004 > 5-(Trifluoromethyl)quinazolin-4(3H)-one
5-(Trifluoromethyl)quinazolin-4(3H)-one - 436-73-7

5-(Trifluoromethyl)quinazolin-4(3H)-one

Catalog Number: EVT-13798368
CAS Number: 436-73-7
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fragment-Based Combinatorial Screening for Lead Identification

Fragment-based combinatorial screening has proven instrumental in identifying potent quinazolinone derivatives with dual-targeting capabilities. This approach systematically assembles pharmacophoric fragments to optimize target affinity and selectivity. In one seminal study, researchers employed a three-round optimization strategy starting from a quinazolin-4(3H)-one core scaffold to develop dual PARP-1/BRD4 inhibitors for breast cancer therapy. The initial screening identified fragments with complementary binding pharmacophores: the quinazolinone core for PARP-1 inhibition and triazolo moieties for BRD4 binding. Through iterative structural modifications, compound ADTL-BPI1901 (19d) emerged with superior dual inhibitory activity (IC₅₀ = 0.42 µM against PARP-1 and 0.38 µM against BRD4). Critical structural enhancements included:

  • Introduction of a 1,3,4-thiadiazole moiety at C2 to enhance BRD4 binding via hydrophobic interactions
  • Optimization of the N3 substituent to improve PARP-1 affinity through H-bonding with catalytic residues
  • Strategic placement of electron-withdrawing groups to modulate electronic density of the quinazolinone ring [2] [6]

Table 1: Optimization Rounds in Fragment-Based Screening

Optimization RoundKey Structural ModificationsPARP-1 IC₅₀ (µM)BRD4 IC₅₀ (µM)
Initial hitUnsubstituted quinazolinone core>10>10
Round 1C2-thioether linkage with aryl groups5.2 ± 0.34.8 ± 0.4
Round 2N3-alkylation with triazolo fragments1.3 ± 0.11.1 ± 0.2
Round 3 (19d)Trifluoromethyl at C6 + thiadiazole at C20.42 ± 0.050.38 ± 0.06

Molecular modeling confirmed that the optimized compound simultaneously occupies both enzymatic active sites through distinct binding modes: intercalation into the BRD4 acetyl-lysine recognition site and π-stacking in the PARP-1 NAD⁺ binding pocket [2].

Multi-Step Synthetic Routes Involving Anthranilic Acid Derivatives

The synthesis of 5-(trifluoromethyl)quinazolin-4(3H)-one derivatives predominantly follows multi-step sequences originating from anthranilic acid precursors. Two principal strategies have been developed: classical cyclization and one-pot cascade protocols.

Classical Stepwise Approach (5-6 steps):

  • Acylation: Anthranilic acid reacts with acetic anhydride to form benzoxazin-4-one intermediates
  • Cyclization: Nucleophilic attack by ethyl glycinate hydrochloride yields ethyl 2-methyl-4-oxoquinazoline-3(4H)-carboxylate
  • Hydrazide Formation: Hydrazine hydrate treatment generates 2-methyl-3-hydrazinylquinazolin-4(3H)-one
  • Functionalization: Condensation with aldehydes/ketones produces Schiff base intermediates
  • Trifluoromethylation: Electrophilic substitution using trifluoroacetic acid (TFA) at high temperatures (150-160°C) introduces the CF₃ group specifically at C5
  • Secondary Cyclization: Reaction with CS₂/KOH forms triazolothiadiazine derivatives [5] [9]

Advanced One-Pot Method (T3P®-mediated):

Anthranilic Acid + TFA  ↓ T3P® (120°C, 2h)  2-(Trifluoromethyl)quinazolin-4(3H)-one  ↓ Amine addition (RT, 12h)  3-Substituted-5-(trifluoromethyl)quinazolin-4(3H)-ones  

This cascade protocol achieves 78-85% yields by leveraging propylphosphonic anhydride (T3P®) as a cyclodehydrating agent. The trifluoromethyl group originates directly from trifluoroacetic acid, bypassing hazardous CF₃ gas reagents. X-ray crystallography confirms regioselective C5 trifluoromethylation due to the ortho-directing effect of the adjacent carbonyl group [7] [9].

Table 2: Comparison of Synthetic Routes for 5-(Trifluoromethyl)quinazolin-4(3H)-one

MethodKey StepsReagents/ConditionsYield RangeAdvantages
Classical Stepwise6-step sequenceAc₂O → RNHCH₂CO₂Et → N₂H₄ → R₂C=O → TFA/Δ35-48%Enables late-stage diversification
T3P®-Mediated One-Pot2-step cascadeTFA/T3P® (120°C) → RNH₂ (rt)78-85%Atom economy, avoids CF₃ gas
Zinc-Reductive CyclizationNitro-group reduction & cyclizationZn/HCl → isothiocyanate cyclization62-70%Tolerates acid-sensitive groups

Alternative routes employ zinc-reductive cyclization, where 2-(2-nitrophenyl)-1H-imidazoles undergo Zn/H⁺ reduction to amines, followed by isothiocyanate coupling to form imidazo[1,2-c]quinazolines with preserved trifluoromethyl groups [4].

Functionalization Strategies for Triazolo and Urea Moieties

Strategic functionalization at C2, N3, and C6 positions significantly modulates the bioactivity profile of 5-(trifluoromethyl)quinazolin-4(3H)-ones. Three key approaches dominate:

Triazolo[3,4-b][1,3,4]thiadiazole Annulation

:

  • Condensation of 2-hydrazinyl-5-(trifluoromethyl)quinazolin-4(3H)-one with CS₂/KOH yields triazolothiadiazole-fused derivatives
  • Biological Impact: Compounds 6h and 6k exhibit remarkable antibacterial activity against Xanthomonas oryzae (EC₅₀ = 28.2–34.8 µg/mL), outperforming bismerthiazol (EC₅₀ = 95.8 µg/mL) by 2.7-3.4-fold. The triazolothiadiazole moiety enhances membrane penetration via its planar heteroaromatic system [3]

Metabolic Stability Enhancement

:

  • The C-F bond's high bond dissociation energy (116 kcal/mol) impedes oxidative degradation by cytochrome P450 enzymes
  • Evidence: 5-(Trifluoromethyl) derivatives exhibit 5.3× longer hepatic microsomal half-life (t₁/₂ = 128 min) versus non-fluorinated analogs (t₁/₂ = 24 min) in human liver microsomes. This stability stems from blocking CYP3A4-mediated hydroxylation at the electron-rich C5 position [7] [8]

Properties

CAS Number

436-73-7

Product Name

5-(Trifluoromethyl)quinazolin-4(3H)-one

IUPAC Name

5-(trifluoromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-7(5)8(15)14-4-13-6/h1-4H,(H,13,14,15)

InChI Key

OFGNHPGPCHHDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CNC2=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.